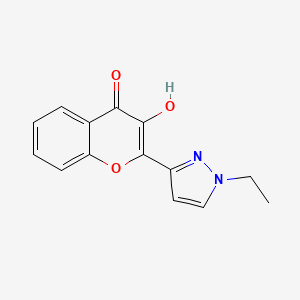
2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one is a heterocyclic compound that combines the structural features of pyrazole and chromenone
Preparation Methods
The synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the chromenone core. The reaction conditions often involve the use of basic or acidic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or chromenone rings, often using reagents like halides or amines under basic conditions
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique optical or electronic properties
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(1-ethyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one can be compared with other similar compounds, such as:
2-(1-methyl-1H-pyrazol-3-yl)-3-hydroxy-4H-chromen-4-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the pyrazole or chromenone rings can exhibit unique properties and applications
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-3-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C14H12N2O3/c1-2-16-8-7-10(15-16)14-13(18)12(17)9-5-3-4-6-11(9)19-14/h3-8,18H,2H2,1H3 |
InChI Key |
KFBNGAHTMPEXAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















